(2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
Overview
Description
(2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
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Biological Activity
(2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activities. Chalcones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
- IUPAC Name : (E)-3-(2,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
- Molecular Formula : C15H14O4
- Molecular Weight : 258.273 g/mol
- CAS Number : 151135-90-9
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,4-dimethoxybenzaldehyde and 2-acetylfuran in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction is usually conducted in ethanol or methanol under reflux conditions to yield high-purity chalcone products.
Antimicrobial Activity
Research indicates that chalcones exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains and fungi. For example, it has been tested against Staphylococcus aureus and Candida albicans, showing effective inhibition of growth .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various assays. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its potential use in treating inflammatory conditions .
Anticancer Properties
Studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the modulation of apoptosis-related proteins and inhibition of cell proliferation pathways .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Cellular Interaction : The compound may induce apoptosis through mitochondrial pathways by altering membrane potential and activating caspases .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
(E)-3-(3,4-Dimethoxyphenyl)-1-(2-furyl)-prop-2-en-1-one | Structure | Anticancer, Antimicrobial |
(E)-3-(4-Methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | Structure | Moderate Anticancer |
(E)-3-(Phenyl)-1-(furan-2-yl)prop-2-en-1-one | Structure | Lower Antimicrobial Activity |
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study published in MDPI demonstrated that this chalcone derivative exhibited a dose-dependent inhibition of cell growth across multiple cancer cell lines, with IC50 values ranging from 10 µM to 25 µM depending on the cell type .
- Antimicrobial Activity Assessment : In another research effort, the compound was tested against a panel of microorganisms where it showed significant inhibition zones compared to control groups, indicating its potential as a therapeutic agent against infections .
Properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-12-5-7-13(15(10-12)18-2)14(16)8-6-11-4-3-9-19-11/h3-10H,1-2H3/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJTZRMEDZDUQB-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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